Trifluoromethanesulfonyl chloride

Catalog No.
S1894384
CAS No.
421-83-0
M.F
CClF3O2S
M. Wt
168.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonyl chloride

CAS Number

421-83-0

Product Name

Trifluoromethanesulfonyl chloride

IUPAC Name

trifluoromethanesulfonyl chloride

Molecular Formula

CClF3O2S

Molecular Weight

168.52 g/mol

InChI

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5

InChI Key

GRGCWBWNLSTIEN-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)Cl

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Cl

Organic Synthesis

  • Versatile Reagent: TfCl serves as a powerful electrophilic (electron-loving) reagent, enabling the introduction of the trifluoromethanesulfonyl (Tf) group into organic molecules. This Tf group acts as a versatile functional group, influencing the molecule's properties and reactivity in various ways [].
  • Functional Group Transformations: TfCl participates in numerous organic reactions, including sulfonylation, desilylation, and Friedel-Crafts reactions. These reactions allow for the controlled modification of organic molecules, leading to the synthesis of complex target compounds [, ].
  • Activation of Alcohols and Carboxylic Acids: TfCl efficiently activates alcohols and carboxylic acids, converting them into more reactive species for further transformations. This activation step is crucial in the synthesis of esters, amides, and other important organic functionalities [].

Medicinal Chemistry

  • Pharmaceutical Building Block: The Tf group introduced by TfCl can be a valuable component in drug molecules. It can enhance properties like lipophilicity (fat solubility), metabolic stability, and protein binding affinity [].
  • Synthesis of Complex Pharmaceuticals: TfCl plays a role in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer agents. Its ability to introduce the Tf group allows for the creation of specific functionalities that contribute to the drug's therapeutic effects.

Material Science Research

  • Functional Material Design: TfCl finds applications in the development of functional materials. The Tf group can be incorporated into polymers, catalysts, and other materials to modify their properties, such as conductivity, thermal stability, and surface characteristics.
  • Organic-Inorganic Hybrid Materials: TfCl is used in the synthesis of organic-inorganic hybrid materials, where the Tf group bridges organic and inorganic components. These materials offer unique combinations of properties, making them valuable for applications in electronics, energy storage, and catalysis.

Trifluoromethanesulfonyl chloride, with the chemical formula CClF₃O₂S, is a colorless liquid that serves as a potent electrophilic reagent. It is known for its strong acidity and reactivity towards nucleophiles, making it valuable in various chemical transformations. The compound has a molecular weight of 168.52 g/mol and is classified as a sulfonyl chloride derivative. Its structure features a trifluoromethyl group attached to a sulfonyl chloride moiety, contributing to its unique reactivity profile .

TfCl is a highly corrosive and toxic compound. It reacts violently with water and can cause severe skin burns and eye damage [, ]. Exposure to TfCl vapors can irritate the respiratory tract. Due to its hazardous nature, TfCl should only be handled by trained professionals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

  • Electrophilic Chlorination: It acts as a chlorinating agent, particularly useful for introducing chlorine into organic molecules under mild conditions .
  • Formation of Triflamides: The compound reacts with nitrogen nucleophiles to yield trifluoromethanesulfonamides, commonly referred to as triflamides, which are utilized in drug synthesis .
  • C–CF₃ Bond Formation: It facilitates the formation of carbon-fluorine bonds through trifluoromethylation processes .
  • Reactions with Alkenes: Trifluoromethanesulfonyl chloride can react with alkenes in the presence of transition metal catalysts to form adducts .

Trifluoromethanesulfonyl chloride exhibits notable biological activity due to its ability to modify biomolecules. The triflamide derivatives formed from its reactions are often employed in medicinal chemistry for the development of pharmaceuticals. These derivatives can enhance the bioavailability and efficacy of drug candidates by improving their metabolic stability .

Several methods exist for synthesizing trifluoromethanesulfonyl chloride:

  • From Trifluoromethanesulfonic Acid: A common method involves reacting trifluoromethanesulfonic acid with phosphorus trichloride and chlorine gas. This reaction typically yields high purity and good yield of the desired product .

    Reaction:
    CF3SO3H+PCl3+Cl2CF3SO2Cl+POCl3+HClCF_3SO_3H+PCl_3+Cl_2\rightarrow CF_3SO_2Cl+POCl_3+HCl
  • Using Thionyl Chloride: Another approach involves using thionyl chloride and N,N-dimethylformamide as a catalyst under controlled temperatures .

Trifluoromethanesulfonyl chloride is widely used in various fields:

  • Organic Synthesis: It is utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chlorination Reactions: Effective as a chlorinating agent for introducing chlorine into organic compounds.
  • Functional Group Transformations: Serves as a precursor for various functional groups, enhancing the chemical diversity of synthetic pathways .

Research has shown that trifluoromethanesulfonyl chloride interacts effectively with various nucleophiles, leading to the formation of diverse chemical entities. These interactions have been studied extensively to optimize reaction conditions and improve yields in synthetic applications. Additionally, studies on its reactivity have highlighted its role in facilitating selective transformations under mild conditions .

Trifluoromethanesulfonyl chloride shares similarities with several other compounds but possesses unique properties that differentiate it. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaUnique Features
Trifluoromethanesulfonic AcidCF₃SO₃HStrong acid; precursor to trifluoromethanesulfonyl chloride
Sulfuryl ChlorideSO₂Cl₂Used in chlorination but less electrophilic than trifluoromethanesulfonyl chloride
Chlorosulfonic AcidClSO₃HStrong chlorinating agent but lacks fluorine substituents
Trifluoroacetic Anhydride(CF₃CO)₂OUseful in acylation but less versatile than trifluoromethanesulfonyl chloride

Trifluoromethanesulfonyl chloride stands out due to its ability to form stable sulfonamide derivatives and its utility in electrophilic chlorination reactions, making it an essential tool in modern organic synthesis.

XLogP3

1.6

Boiling Point

30.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

421-83-0

Wikipedia

Trifluoromethanesulfonyl chloride

Dates

Modify: 2023-08-16

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